An In-Depth Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a bespoke building block of significant interest in contemporary medicinal chemistry. Its unique trifunctional architecture—a reactive boronic acid moiety, a sterically influential ortho-methyl group, and a synthetically versatile N-cyclopropylsulfamoyl group—positions it as a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated applications, particularly in palladium-catalyzed cross-coupling reactions. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar reagents to accelerate their discovery programs.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.[1] The strategic incorporation of specific substituents onto the arylboronic acid scaffold allows for the fine-tuning of steric and electronic properties, which in turn can significantly influence the biological activity and pharmacokinetic profile of the final target molecules. The title compound, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid, exemplifies this principle, offering a unique combination of functionalities designed to explore novel chemical space. The N-cyclopropylsulfamoyl moiety, in particular, is a recognized pharmacophore that can enhance metabolic stability and modulate binding interactions.[2]
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄BNO₄S | Based on structural components. |
| Molecular Weight | ~267.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for arylboronic acids.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | The presence of the polar sulfamoyl and boronic acid groups is offset by the aromatic ring and alkyl substituents. |
| Stability | Moderately stable under ambient conditions. Prone to dehydration to form a cyclic anhydride (boroxine). Susceptible to protodeboronation under strongly acidic or basic conditions.[4] | Arylboronic acids are known to exist in equilibrium with their boroxine forms. The rate of protodeboronation is pH-dependent.[4] |
| pKa | ~8.5 - 9.5 | The electron-withdrawing sulfamoyl group is expected to lower the pKa relative to unsubstituted phenylboronic acid. |
Synthesis and Purification: A Plausible Synthetic Pathway
A robust and scalable synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a scientifically grounded, hypothetical pathway.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for the target boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Amino-3-methylbenzenesulfonyl chloride
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To a solution of 1-bromo-2-methyl-4-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction, filter through celite, and concentrate the filtrate to remove ethanol.
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Extract the aqueous residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-bromo-2-methylaniline.
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Add the resulting aniline dropwise to an excess of chlorosulfonic acid at 0 °C.
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Allow the reaction to warm to room temperature and then carefully heat to 70-80 °C until gas evolution ceases.
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Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to afford 4-amino-3-methylbenzenesulfonyl chloride.
Step 2: Synthesis of N-Cyclopropyl-4-amino-3-methylbenzenesulfonamide
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Dissolve 4-amino-3-methylbenzenesulfonyl chloride in pyridine at 0 °C.
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Add cyclopropylamine dropwise and stir the reaction at room temperature overnight.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over sodium sulfate and concentrate to yield the desired sulfonamide.
Step 3: Synthesis of 4-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide
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Prepare a solution of sodium nitrite in water and cool to 0 °C.
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Add a solution of N-cyclopropyl-4-amino-3-methylbenzenesulfonamide in aqueous HBr dropwise to the sodium nitrite solution.
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Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
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In a separate flask, prepare a solution of copper(I) bromide in HBr.
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Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to room temperature.
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Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to obtain the bromo-sulfonamide.
Step 4: Synthesis of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid
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To a solution of 4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide in a suitable solvent such as dioxane, add bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl₂.
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Degas the mixture with argon and heat to 80-90 °C until the starting material is consumed.
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Cool the reaction, filter, and concentrate the filtrate.
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Purify the resulting boronate ester by column chromatography.
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Hydrolyze the pinacol ester to the boronic acid using an aqueous acid workup to yield the final product.
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary utility of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. The boronic acid moiety serves as the nucleophilic component in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) complex. This is followed by transmetalation with the boronic acid (activated by a base to the boronate species) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]
Considerations for Reactivity
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Steric Hindrance: The ortho-methyl group introduces steric bulk around the boronic acid, which can influence the rate of transmetalation. In some cases, this can be advantageous for achieving selective coupling in complex molecules.
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Electronic Effects: The N-cyclopropylsulfamoyl group is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. This may necessitate the use of more electron-rich phosphine ligands on the palladium catalyst to facilitate the catalytic cycle.
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Reaction Conditions: A typical Suzuki-Miyaura coupling protocol involving this boronic acid would likely employ a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system such as dioxane/water or toluene/water, with heating.
Safety and Handling
As with all laboratory chemicals, (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The compound is best stored under an inert atmosphere to prevent degradation.
Conclusion
(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a sophisticated chemical tool for the modern medicinal chemist. While direct experimental data remains scarce, its properties and reactivity can be reliably inferred from the well-understood principles of boronic acid chemistry. The synthetic pathway and application protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel and potent bioactive molecules.
References
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PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Maity, A., Sulicz, A. N., Deligonul, N., Zeller, M., Hunter, A. D., & Gray, T. G. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18075-18078.
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PubChem. (n.d.). Cyclopropylboronic acid. Retrieved from [Link]
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